molecular formula C13H14N2O3 B1417835 Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate CAS No. 870837-21-1

Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate

Cat. No. B1417835
M. Wt: 246.26 g/mol
InChI Key: WENZUEPDJZOIQA-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate” is a compound with the molecular formula C13H14N2O3 . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

"Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate" is closely related to compounds such as omeprazole, a proton pump inhibitor used for treating acid-related stomach and esophagus problems (Saini, Majee, Chakraborthy, & Salahuddin, 2019). Omeprazole is synthesized through a novel process that involves the formation of an ester followed by coupling with a Grignard reagent. This synthesis leads to pharmaceutical impurities that are studied for their potential applications and standardization in the pharmaceutical industry. The novel synthesis process for these impurities is short and simple, achieving expected yield and providing a pathway for the development of proton pump inhibitors (S. Saini et al., 2019).

Role in Organic Synthesis

The compound also serves as a precursor in the synthesis of various bioactive molecules due to its versatile substrate properties. For instance, methyl-2-formyl benzoate, a related compound, showcases a wide range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure in the search for new bioactive molecules, highlighting the importance of similar compounds in the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Inhibition of Cytochrome P450 Isoforms

Research on similar compounds has also contributed to understanding the inhibition of cytochrome P450 isoforms, which are essential for drug metabolism. The selectivity and potency of chemical inhibitors, including compounds with similar structures, play a crucial role in predicting drug-drug interactions, an essential consideration in pharmaceutical development (S. C. Khojasteh et al., 2011).

properties

IUPAC Name

methyl 3-methoxy-4-(4-methylimidazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-5-4-10(13(16)18-3)6-12(11)17-2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZUEPDJZOIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650731
Record name Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate

CAS RN

870837-21-1
Record name Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate (118 g) and ammonium acetate (172 g) in acetic acid (255 mL) was heated and stirred at 140° C. for one hour. After the reaction was completed, the reaction solution was neutralized with aqueous ammonia under ice-cooling. Ethyl acetate was added to the reaction solution, and the organic layer was separated. The resulting organic layer was dried over anhydrous magnesium sulfate and then filtered on a silica gel pad, and the filtrate was concentrated under reduced pressure. tert-Butyl methyl ether and heptane were added to the residue, and the precipitated solid was collected by filtration and washed with a solution of 50% tert-butyl methyl ether in heptane. The resulting solid was air-dried overnight to obtain 68.4 g of the title compound. Further, the crystallization mother liquor was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 22.3 g of the title compound.
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118 g
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172 g
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255 mL
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Synthesis routes and methods II

Procedure details

An acetic acid (255 mL) solution of 4-(formyl-(2-oxopropyl)amino)-3-methoxybenzoic acid methyl ester (118 g) and ammonium acetate (172 g) was heated under stirring at 140° C. for 1 hour. The reaction solution was neutralized with an ammoniac solution under ice-cooling after the reaction completed. Ethyl acetate was added to the reaction solution, and the organic layer was partitioned. The obtained organic layer was filtered with a silica gel pad after dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure. Tert-butylmethyl ether and heptane were added to the residue and the deposited solids were separated by filtering and washed with a 50% heptane solution of tert-butylmethyl ether. 68.4 g of the title compound was obtained by air-drying the obtained solids overnight. Furthermore, crystallization mother liquid was concentrated under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system), and 22.3 g of the title compound was obtained.
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255 mL
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118 g
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172 g
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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-[formyl(2-oxopropyl)amino]-3-methoxybenzoate (32.6 g) and ammonium acetate (47.5 g) in acetic acid (65.6 mL) was stirred at 140° C. for 1 hr. After completion of the reaction, ethyl acetate and saturated aqueous sodium hydrogen carbonate solution were added under ice-cooling, and the organic layer was separated. To the aqueous layer was added ethyl acetate, and the organic layer was separated. The organic layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (methanol/ethyl acetate/hexane) to give the title compound (16.0 g).
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32.6 g
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47.5 g
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65.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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